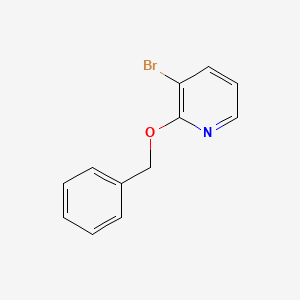

2-Benzyloxy-3-bromopyridine

Descripción general

Descripción

The compound 2-Benzyloxy-3-bromopyridine is a brominated pyridine derivative that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 2-Benzyloxy-3-bromopyridine, they do provide insights into the chemistry of related bromopyridine compounds and their derivatives, which can be useful in understanding the properties and reactivity of 2-Benzyloxy-3-bromopyridine.

Synthesis Analysis

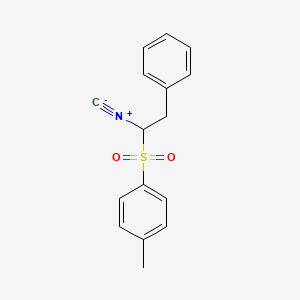

The synthesis of bromopyridine derivatives is a topic of interest in the field of organic chemistry. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be relevant for the synthesis of 2-Benzyloxy-3-bromopyridine as well . Additionally, the hydrothermal synthesis of a 2-bromo-1,4-benzenedicarboxylate copper(II) complex suggests that brominated pyridine compounds can be incorporated into larger coordination complexes, potentially offering a pathway for the synthesis of 2-Benzyloxy-3-bromopyridine complexes .

Molecular Structure Analysis

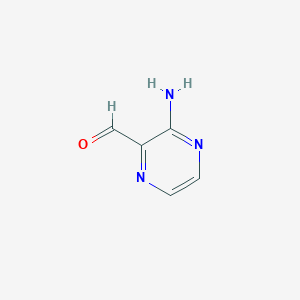

The molecular structure of bromopyridine derivatives can be complex and is often studied using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, antipyrine derivatives with bromo substituents have been characterized to reveal the importance of hydrogen bonding and π-interactions in their solid-state structures . Similarly, the crystal structure of a 2-amino-5-bromopyridinium salt has been analyzed, showing significant hydrogen bonding and π-π interactions . These studies suggest that 2-Benzyloxy-3-bromopyridine may also exhibit interesting structural features due to the presence of the bromo substituent and the benzyloxy group.

Chemical Reactions Analysis

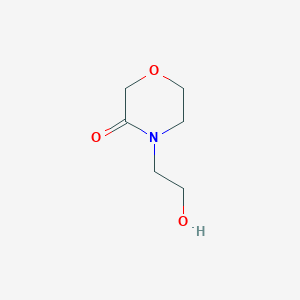

Bromopyridine derivatives participate in various chemical reactions. The bromination of benzylidene 2-pyridylhydrazone leads to the formation of a triazolo[4,3-a]pyridine derivative, indicating that bromopyridines can undergo cyclization reactions . The reaction of O-benzylidene sugars with N-bromosuccinimide to synthesize 2'-deoxyuridine derivatives demonstrates the utility of bromine as a reactive substituent in the modification of nucleosides . These examples provide insights into the types of chemical reactions that 2-Benzyloxy-3-bromopyridine might undergo, such as bromination and nucleophilic substitution.

Physical and Chemical Properties Analysis

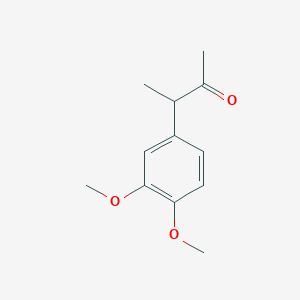

The physical and chemical properties of bromopyridine derivatives can be inferred from spectroscopic and computational studies. DFT calculations and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine provide information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are essential for understanding the reactivity and stability of these compounds . The synthesis and characterization of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, further illustrate the potential pharmaceutical applications of bromopyridine derivatives .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Bipyridine Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the synthesis of these compounds is of great importance in organic chemistry.

- Methods of Application or Experimental Procedures : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, Ni/Al 2 O 3 –SiO 2 (50 mol%) or Pd/Al 2 O 3 (5 mol%) can afford 2,2′-bipyridine products through Negishi coupling between 2-pyridyl zinc bromide and 2-bromopyridine derivatives .

Application 2: Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Application 3: Synthesis of Biologically Active Molecules

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyridine derivatives, such as 2-Benzyloxy-3-bromopyridine, are often used in the synthesis of biologically active molecules . These molecules have a wide range of applications in medicinal chemistry, including the development of new drugs and therapeutic agents .

- Results or Outcomes : The synthesis of biologically active molecules using pyridine derivatives has led to the development of a variety of new drugs and therapeutic agents . These compounds have shown promising results in preclinical and clinical trials for a range of diseases .

Safety And Hazards

The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBPHGSYVPJXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563270 | |

| Record name | 2-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-bromopyridine | |

CAS RN |

52200-49-4 | |

| Record name | 3-Bromo-2-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

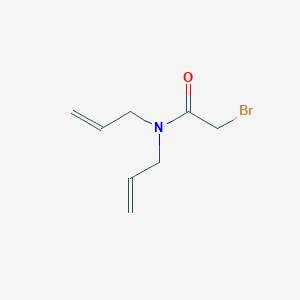

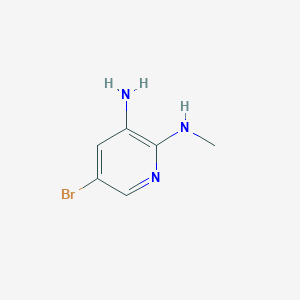

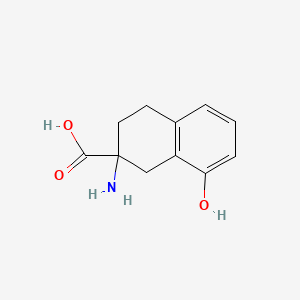

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)